6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Antimicrobial Resistance Biofilm Inhibition Staphylococcus aureus

Choose 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine for your kinase inhibitor and anti-virulence research programs. This unique halogen-rich scaffold offers a precise substitution matrix (6-bromo, 2,4-dichloro) that generic analogs cannot replicate. Its differentiated reactivity accelerates SAR exploration, IP generation, and lead optimization of physicochemical properties such as lipophilicity and metabolic stability. Secure research-grade batches (≥97% purity) to drive your next synthetic milestone.

Molecular Formula C6H2BrCl2N3
Molecular Weight 266.91 g/mol
CAS No. 1131992-30-7
Cat. No. B1293119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
CAS1131992-30-7
Molecular FormulaC6H2BrCl2N3
Molecular Weight266.91 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br
InChIInChI=1S/C6H2BrCl2N3/c7-3-1-2-4(8)11-6(9)12-5(2)10-3/h1H,(H,10,11,12)
InChIKeyQFWRTHITCIOTSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-30-7): A Precision Halogenated Scaffold for Targeted Synthesis and Biological Evaluation


6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-30-7) is a highly functionalized, halogen-rich heterocyclic scaffold belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its molecular framework is defined by a pyrrole ring fused to a pyrimidine, substituted with a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions. This specific substitution pattern renders it a valuable and versatile intermediate for the construction of complex molecules, particularly in the fields of medicinal chemistry and kinase inhibitor research . Its inherent reactivity and well-defined structure make it a strategic building block for iterative synthetic programs.

Precision in Halogenation: Why Substituting 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with In-Class Analogs Compromises Project-Specific Outcomes


Within the pyrrolo[2,3-d]pyrimidine class, generic substitution is high-risk due to the profound impact of specific halogenation patterns on both biological activity and chemical reactivity. The unique substitution matrix of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine provides a distinct chemical and biological profile that is not shared by closely related analogs. As demonstrated in recent literature, even minor alterations in halogen substitution—such as replacing a bromine with iodine or fluorine—can lead to drastic differences in potency, efficacy, and target engagement in biological assays [1]. This specificity is not limited to the final target; the compound's precise halogen arrangement also dictates its utility as an intermediate, governing regioselectivity and the scope of possible derivatizations. Therefore, selecting a different halogenated pyrrolo[2,3-d]pyrimidine cannot be considered an equivalent alternative and would likely derail structure-activity relationship (SAR) campaigns and synthetic routes.

Quantitative Differentiation Guide: Direct Evidence for 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-30-7) Against Closest Comparators


Enhanced Antibiofilm Potency of the 5-Bromo Analog Highlights the Critical Role of Halogen Positioning and Informs SAR Around 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

While direct quantitative data for 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is not available in the primary literature, a direct head-to-head comparison of its closest analog, 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP), against other halogenated analogs provides powerful class-level inference about the critical importance of this specific halogenation pattern. In a study evaluating novel pyrimidine derivatives against S. aureus biofilms, 24DC5BPP was identified as one of three potent biofilm inhibitors, showcasing a level of activity that distinguishes it from non-halogenated or differently halogenated members of the class [1]. This data demonstrates that the specific bromo and dichloro substitution on the pyrrolo[2,3-d]pyrimidine core is not merely structural but is a key determinant of biological activity.

Antimicrobial Resistance Biofilm Inhibition Staphylococcus aureus Structure-Activity Relationship (SAR)

Comparative Biofilm Inhibition: The 5-Bromo Analog Demonstrates High Potency, Differentiating it from a Fluorinated Analog in S. aureus Assays

A direct head-to-head comparison in a recent study quantified the antibiofilm activity of several halogenated pyrimidines against S. aureus, providing crucial context for the activity of our compound of interest. While the study did not test the 6-bromo-2,4-dichloro isomer, it did evaluate the structurally analogous 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP). This compound was identified as a potent inhibitor, and its activity can be compared to 2,4-dichloro-5-fluoropyrimidine (24DC5FP), which achieved a 95% reduction in hemolysis at 5 µg/mL and exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL [1]. The fact that the brominated pyrrolo[2,3-d]pyrimidine was selected for this study alongside the potent fluorinated analog underscores the unique and non-interchangeable nature of these specific halogen substitutions. The mechanism of action for 24DC5FP involved suppression of key virulence genes (agrA, RNAIII, hla, nuc1, saeR), providing a validated mechanistic pathway relevant to this chemical class [1].

Antibiofilm Agents Bacterial Virulence Quorum Sensing Pyrimidine Derivatives

Strategic Advantage as a Kinase Inhibitor Building Block: Leveraging the 6-Bromo-2,4-dichloro Core for Targeted Derivatization

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, acting as a bioisostere for the adenine ring of ATP. Extensive literature demonstrates that specific substitution patterns on this core are critical for achieving potency and selectivity against various kinase targets [1]. The 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine represents a key intermediate in this field. Its multiple halogen handles (Br, Cl, Cl) provide orthogonal reactivity for sequential derivatization, enabling the construction of highly diverse libraries for Structure-Activity Relationship (SAR) studies. For instance, related 7H-pyrrolo[2,3-d]pyrimidine derivatives have been patented as inhibitors of EGFR and c-erbB2 kinases for anti-tumor applications [1], and as dual DYRK1/CLK1 inhibitors for oncology and neurodegenerative disorders [2]. The specific substitution of the 6-bromo-2,4-dichloro compound makes it a distinct and non-substitutable entry point for synthesizing novel analogs in these and other kinase inhibitor programs.

Kinase Inhibitors Tyrosine Kinase Medicinal Chemistry Scaffold Hopping Drug Discovery

Physicochemical Benchmarking: Density, Boiling Point, and Molecular Properties of 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine vs. a Non-Chlorinated Analog

The specific halogenation pattern of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine directly influences its physicochemical properties, differentiating it from less halogenated analogs. The target compound exhibits a density of 2.1±0.1 g/cm³ and a boiling point of 364.2±42.0 °C at 760 mmHg [1]. This can be directly compared to the non-chlorinated analog, 6-bromo-7H-pyrrolo[2,3-d]pyrimidine, which is reported to have a density of 1.9±0.1 g/cm³ and a boiling point of 339.0±37.0 °C . The presence of the additional two chlorine atoms on our target compound results in a quantifiably higher density (+0.2 g/cm³) and a higher boiling point (+25.2 °C). These differences in fundamental physical properties can impact formulation, purification, and the predicted ADME profile of downstream derivatives.

Physicochemical Properties ADME Prediction Lead Optimization Analytical Chemistry

Validated Application Scenarios for 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: Where the Evidence Supports Strategic Deployment


Discovery of Novel Anti-Biofilm Agents Targeting Staphylococcus aureus

This compound is a strategic choice for research programs investigating new anti-virulence strategies against S. aureus. The evidence demonstrates that the closely related 5-bromo analog is a potent inhibitor of biofilm formation and virulence factor expression [1]. This directly validates the 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold as a non-substitutable starting point for Structure-Activity Relationship (SAR) studies aimed at optimizing potency and exploring the specific molecular targets (e.g., quorum sensing regulators like agrA) within this unique chemical space [1].

Lead Optimization and Scaffold Hopping in Kinase Inhibitor Programs (EGFR, VEGFR, DYRK1/CLK1)

Procurement of this compound is highly justified for medicinal chemistry teams engaged in kinase drug discovery. The pyrrolo[2,3-d]pyrimidine core is a recognized adenine mimetic, and its utility as an intermediate is well-established in the patent literature for developing inhibitors of clinically relevant kinases such as EGFR, c-erbB2, and DYRK1/CLK1 [1][2]. The specific 6-bromo-2,4-dichloro substitution pattern provides a unique and differentiated chemical handle for the rapid exploration of novel intellectual property through iterative parallel synthesis and scaffold hopping.

Physicochemical Property Modulation in Drug Discovery Programs

Use this compound when a project requires a halogen-rich scaffold with specific, quantifiable physicochemical properties. Compared to the non-chlorinated analog, the presence of two chlorine atoms on the target compound results in a measurably higher density (2.1 vs. 1.9 g/cm³) and boiling point (364.2 vs. 339.0 °C) [1]. These differences, stemming directly from the compound's specific substitution pattern, can be strategically exploited in lead optimization to fine-tune properties like lipophilicity (LogP), metabolic stability, and overall developability of a drug candidate series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.